molecular formula C16H14ClN3O3S3 B2378891 N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-90-3

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2378891
CAS No.: 1103236-90-3
M. Wt: 427.94
InChI Key: AVSLXRHANVOQBB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S3 and its molecular weight is 427.94. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The compound has the molecular formula C17H16ClN3O4S3C_{17}H_{16}ClN_{3}O_{4}S_{3} and a molecular weight of approximately 457.96 g/mol. Its structure includes a benzo[d]thiazole moiety, a pyrrolidine ring, and a sulfonyl group attached to a chlorothiophene, which suggests potential reactivity and biological activity .

Property Value
Molecular FormulaC17H16ClN3O4S3C_{17}H_{16}ClN_{3}O_{4}S_{3}
Molecular Weight457.96 g/mol
Structural FeaturesBenzo[d]thiazole, Pyrrolidine, Sulfonyl group

Target Interactions

This compound interacts with several biological targets. Research indicates that benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer’s.

Biochemical Pathways Affected

The inhibition of AChE impacts cholinergic signaling pathways, while MAO-B inhibition affects monoamine metabolism. These interactions suggest that the compound may have implications in treating cognitive disorders and other neurological conditions.

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial activities. For instance, derivatives containing benzothiazole and thiophene motifs have shown efficacy against various bacterial strains .

Anticancer Potential

There is also emerging evidence suggesting anticancer properties associated with benzothiazole derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology .

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines, revealing IC50 values in the micromolar range, suggesting moderate potency against tumor cells .
  • Enzyme Inhibition Assays :
    • Research focused on the inhibition of AChE by compounds similar to this compound showed promising results with inhibition constants (Ki) indicating effective binding at the active site of the enzyme .
  • Animal Models :
    • In vivo studies using animal models demonstrated that administration of related compounds led to improved cognitive function, as measured by behavioral tests designed to assess memory and learning capabilities .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-14-5-6-15(25-14)26(22,23)20-7-1-2-12(20)16(21)19-10-3-4-13-11(8-10)18-9-24-13/h3-6,8-9,12H,1-2,7H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLXRHANVOQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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